molecular formula C4H5BrN2 B12828196 2-bromo-1H-pyrrol-3-amine

2-bromo-1H-pyrrol-3-amine

Cat. No.: B12828196
M. Wt: 161.00 g/mol
InChI Key: OIWOTFCUTLXPQC-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrol-3-amine is a heterocyclic organic compound containing a pyrrole ring substituted with a bromine atom at the 2-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the bromination of 1H-pyrrol-3-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 2-Amino-1H-pyrrole.

Mechanism of Action

The mechanism of action of 2-bromo-1H-pyrrol-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-pyrrol-3-amine: Similar structure with a chlorine atom instead of bromine.

    2-Iodo-1H-pyrrol-3-amine: Similar structure with an iodine atom instead of bromine.

    1H-Pyrrol-3-amine: Lacks the halogen substitution.

Uniqueness

2-Bromo-1H-pyrrol-3-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C4H5BrN2

Molecular Weight

161.00 g/mol

IUPAC Name

2-bromo-1H-pyrrol-3-amine

InChI

InChI=1S/C4H5BrN2/c5-4-3(6)1-2-7-4/h1-2,7H,6H2

InChI Key

OIWOTFCUTLXPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1N)Br

Origin of Product

United States

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